molecular formula C5H10N2O B137855 N-Nitrosopiperidine CAS No. 100-75-4

N-Nitrosopiperidine

Cat. No. B137855
CAS RN: 100-75-4
M. Wt: 114.15 g/mol
InChI Key: UWSDONTXWQOZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosopiperidine (NPIP) is a nitrosamine compound that has been extensively studied due to its carcinogenic properties in various organs across different species. It is particularly noted for its potent carcinogenicity in the esophagus of rats and is considered a possible causative agent for human esophageal cancer . NPIP can be formed endogenously in the stomach and small intestine from interactions between dietary nitrite and secondary amines like piperidine . The formation of NPIP is pH-dependent and can also occur in the presence of enteric bacteria .

Synthesis Analysis

The synthesis of NPIP has been demonstrated both in vitro and in vivo. In rats, NPIP can be synthesized from nitrite and piperidine in gastric contents, as well as in the stomach and small intestine . The synthesis is influenced by the pH levels, with higher yields at near-neutral pH values in the presence of enteric bacteria . Additionally, the basicity of the secondary amine, piperidine, plays a role in the yield of NPIP .

Molecular Structure Analysis

The molecular structure of NPIP and its metabolites has been a subject of investigation to understand its carcinogenic mechanism. For instance, the oxidation of NPIP in the Udenfriend model system leads to the formation of N-nitroso-4-piperidone, while its metabolism by rat-liver microsomes produces N-nitroso-4-hydroxypiperidine . These metabolites are significant in understanding the action mechanism of NPIP as a carcinogen .

Chemical Reactions Analysis

NPIP undergoes metabolic activation, which is crucial for its carcinogenic effects. Alpha-hydroxylation is a key pathway in this process, leading to the formation of DNA-reactive intermediates . For example, alpha-acetoxy-NPIP can react with deoxyguanosine to form DNA adducts, such as 7-(2-oxopropyl)-1,N2-ethenodeoxyguanosine, which may be related to the carcinogenic activity of NPIP . The formation of these adducts involves intermediates like 4-oxo-2-pentenal, which is produced during the hydrolysis of alpha-acetoxy-NPIP .

Physical and Chemical Properties Analysis

The physical and chemical properties of NPIP and its metabolites are closely linked to their biological activity and carcinogenic potential. For instance, the preferential metabolic activation of NPIP by rat nasal mucosal microsomes over its structural homologue N-nitrosopyrrolidine suggests that the structural features of NPIP contribute to its tissue-specific carcinogenicity . The metabolism of NPIP by rat liver microsomes, resulting in the formation of 5-hydroxypentanal, further illustrates the importance of alpha-hydroxylation in the metabolic pathway of NPIP .

Scientific Research Applications

1. Effects on DNA and RNA Synthesis

Research has shown that N-Nitrosopiperidine can affect the biosynthesis of DNA and RNA. A study by Sharmanov et al. (1984) observed that a diet deficient in certain nutrients like retinol, tocopherol, ascorbic acid, and essential amino acids increases the inhibitory action of N-Nitrosopiperidine on DNA and RNA synthesis in liver tissue (Sharmanov et al., 1984).

2. Apoptosis and Reactive Oxygen Species Production

García et al. (2008) studied the effects of N-Nitrosopiperidine on human leukemia cells, focusing on apoptotic effects and the production of reactive oxygen species (ROS). They found that N-Nitrosopiperidine induced apoptosis and increased ROS levels in these cells (García et al., 2008).

3. DNA Adduct Formation

Liu et al. (1996) investigated the metabolic activation of N-Nitrosopiperidine and its interaction with DNA. They demonstrated the formation of specific DNA adducts when DNA is reacted with alpha-acetoxy-N-nitrosopiperidine, suggesting a possible basis for the carcinogenic properties of this nitrosamine (Liu et al., 1996).

4. Comparative Metabolism

A study by Wong et al. (2003) compared the metabolism of N-Nitrosopiperidine with N-Nitrosopyrrolidine, focusing on their differing carcinogenic activities. The study provided insights into how these compounds are metabolically activated and how this relates to their carcinogenic potential (Wong et al., 2003).

5. Mutagenicity Studies

N-Nitrosopiperidine has been extensively studied for its mutagenic effects. Research by Nix et al. (1979) evaluated its mutagenic potency in Drosophila melanogaster, contributing to our understanding of the mutagenic activity of nitrosamines (Nix et al., 1979).

6. Carcinogenicity Investigations

Research has also been conducted on the carcinogenic potential of N-Nitrosopiperidine and its derivatives. For instance, a study by Lijinsky et al. (1976) explored the carcinogenicity of various derivatives of N-Nitrosopiperidine in rats, providing vital data on the carcinogenic risks associated with these compounds (Lijinsky et al., 1976).

Safety And Hazards

When heated to decomposition, N-Nitrosopiperidine emits highly toxic fumes . It is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is toxic if swallowed and suspected of causing cancer .

Future Directions

The pharmaceutical industry and regulatory agencies are now aware of the high likelihood of the presence of nitrosamines in pharmaceutical products . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

properties

IUPAC Name

1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDONTXWQOZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021060
Record name N-Nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid.
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosopiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOPIPERIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/855
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOPIPERIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/855
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOPIPERIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/855
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C
Record name N-Nitrosopiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

N-nitroso compounds (NOCs) may be implicated in human colon carcinogenesis, but the toxicological mechanisms involved have not been elucidated. Because it was previously demonstrated that nitrosamines and nitrosamides, representing two classes of NOC, induce distinct gene expression effects in colon cells that are particularly related to oxidative stress, we hypothesized that different radical mechanisms are involved. Using electron spin resonance spectroscopy, we investigated the radical-generating properties of genotoxic NOC concentrations in human colon adenocarcinoma cells (Caco-2). Cells were exposed to nitrosamides (N-methyl-N'-nitro-N-nitrosoguanidine and N-methyl-N-nitrosourea) or nitrosamines (N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosopiperidine, and N-nitrosopyrrolidine). Nitrosamines caused formation of reactive oxygen species (ROS) and carbon-centered radicals, which was further stimulated in the presence of Caco-2 cells. N-methyl-N-nitrosourea exposure resulted in a small ROS signal, and formation of nitrogen-centered radicals (NCRs), also stimulated by Caco-2 cells. N-methyl-N'-nitro-N-nitrosoguanidine did not cause radical formation at genotoxic concentrations, but at increased exposure levels, both ROS and NCR formation was observed. By associating gene expression patterns with ROS formation, several cellular processes responding to nitrosamine exposure were identified, including apoptosis, cell cycle blockage, DNA repair, and oxidative stress. These findings suggest that following NOC exposure in Caco-2 cells, ROS formation plays an important role in deregulation of gene expression patterns that may be relevant for the process of chemical carcinogenesis in the human colon, in addition to the role of DNA alkylation., N-Nitrosopiperidine is a potent rat nasal carcinogen whereas N-nitrosopyrrolidine, a hepatic carcinogen, is weakly carcinogenic in the nose. N-nitrosopiperidine and N-nitrosopyrrolidine may be causative agents in human cancer. P450-catalyzed alpha-hydroxylation is the key activation pathway by which these nitrosamines elicit their carcinogenic effects. We hypothesize that the differences in N-nitrosopiperidine and N-nitrosopyrrolidine metabolic activation in the nasal cavity contribute to their differing carcinogenic activities. In this study, the kinetics of tritium-labeled N-nitrosopiperidine or N-nitrosopyrrolidine alpha-hydroxylation mediated by Sprague-Dawley rat nasal olfactory or respiratory microsomes were investigated. To compare alpha-hydroxylation rates of the two nitrosamines, tritiated 2-hydroxytetrahydro-2H-pyran and 2-hydroxy-5-methyltetrahydrofuran, the major N-nitrosopiperidine alpha-hydroxylation products, and tritiated 2-hydroxytetrahydrofuran, the major N-nitrosopyrrolidine alpha-hydroxylation product, were quantitated by HPLC with UV absorbance and radioflow detection. These microsomes catalyzed the alpha-hydroxylation of N-nitrosopiperidine more efficiently than that of N-nitrosopyrrolidine. K(M) values for N-nitrosopiperidine were lower as compared to those for N-nitrosopyrrolidine (13.9-34.7 vs 484-7660 uM). Furthermore, catalytic efficiencies (V(max)/K(M)) of N-nitrosopiperidine were 20-37-fold higher than those of N-nitrosopyrrolidine. Previous studies showed that P450 2A3, present in the rat nose, also exhibited this difference in catalytic efficiency. For both types of nasal microsomes, coumarin (100 uM), a P450 2A inhibitor, inhibited N-nitrosopiperidine and N-nitrosopyrrolidine alpha-hydroxylation from 63.8 to 98.5%. Furthermore, antibodies toward P450 2A6 inhibited nitrosamine alpha-hydroxylation in these microsomes from 68.8 to 78.4% whereas antibodies toward P450 2E1 did not inhibit these reactions. Further immunoinhibition studies suggest some role for P450 2G1 in N-nitrosopiperidine metabolism by olfactory microsomes. In conclusion, olfactory and respiratory microsomes from rat nasal mucosa preferentially activate N-nitrosopiperidine over N-nitrosopyrrolidine with P450 2A3 likely playing a key role. These results are consistent with local metabolic activation of nitrosamines as a contributing factor in their tissue-specific carcinogenicity., N'-Nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP) are potent esophageal and nasal cavity carcinogens in rats and pulmonary carcinogens in mice. N-Nitrosopyrrolidine (NPYR) induces mainly liver tumors in rats and is a weak pulmonary carcinogen in mice. These nitrosamines may be causative agents in human cancer. alpha-Hydroxylation is believed to be the key activation pathway in their carcinogenesis. P450 2As are important enzymes of nitrosamine alpha-hydroxylation. Therefore, a structure-activity relationship study of rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13 was undertaken to compare the catalytic activities of these enzymes for alpha-hydroxylation of (R)-NNN, (S)-NNN, NPIP, and NPYR. Kinetic parameters differed significantly among the P450 2As although their amino acid sequence identities were 83% or greater. For NNN, alpha-hydroxylation can occur at the 2'- or 5'-carbon. P450 2As catalyzed 5'-hydroxylation of (R)- or (S)-NNN with Km values of 0.74-69 microM. All of the P450 2As except P450 2A6 catalyzed (R)-NNN 2'-hydroxylation with Km values of 0.73-66 microM. (S)-NNN 2'-hydroxylation was not observed. Although P450 2A4 and 2A5 differ by only 11 amino acids, they were the least and most efficient catalysts of NNN 5'-hydroxylation, respectively. The catalytic efficiencies (kcat/Km) for (R)-NNN differed by 170-fold whereas there was a 46-fold difference for (S)-NNN. In general, P450 2As catalyzed (R)- and (S)-NNN 5'-hydroxylation with significantly lower Km and higher kcat/Km values than NPIP or NPYR alpha-hydroxylation (p <0.05). Furthermore, P450 2As were better catalysts of NPIP alpha-hydroxylation than NPYR. P450 2A4, 2A5, 2A6, and 2A13 exhibited significantly lower Km and higher kcat/Km values for NPIP than NPYR alpha-hydroxylation (p <0.05), similar to previous reports with P450 2A3. Taken together, these data indicate that critical P450 2A residues determine the catalytic activities of NNN, NPIP, and NPYR alpha-hydroxylation., N-nitrosopiperidine is a potent esophageal carcinogen in rats whereas structurally similar N-nitrosopyrrolidine induces liver, but not esophageal tumors. N-Nitrosopiperidine is a possible causative agent for human esophageal cancer. Our goal is to explain mechanistically these differing carcinogenic activities in the esophagus. We hypothesize that differences in metabolic activation of these nitrosamines could be one factor accounting for their differing carcinogenicity. alpha-Hydroxylation is the key metabolic activation pathway leading to nitrosamine-induced carcinogenesis. In this study, we examined the alpha-hydroxylation rates of [3,4-(3)H]N-nitrosopiperidine and [3,4-(3)H]N-nitrosopyrrolidine by male F344 rat esophageal and liver microsomes. The major alpha-hydroxylation products of N-nitrosopiperidine and N-nitrosopyrrolidine, 2-hydroxytetrahydro-2H-pyran (2-OH-THP) and 2-hydroxytetrahydrofuran (2-OH-THF), respectively, were monitored by high performance liquid chromatography with radioflow detection. N-Nitrosopiperidine or N-nitrosopyrrolidine (4 uM) was incubated with varying concentrations of esophageal microsomes and co-factors. Microsomes converted N-nitrosopiperidine to 2-OH-THP with a 40-fold higher velocity than N-nitrosopyrrolidine to 2-OH-THF. Similar results were observed in studies with N-nitrosopiperidine and N-nitrosopyrrolidine at substrate concentrations between 4 and 100 micro M. Kinetics of N-nitrosopiperidine alpha-hydroxylation were biphasic; K(M) values were 312 +/- 50 and 1600 +/- 312 uM. Expressed cytochrome P450 2A3, found in low levels in rat esophagus, was a good catalyst of N-nitrosopiperidine alpha-hydroxylation (K(M) = 61.6 +/- 20.5 uM), but a poor catalyst of N-nitrosopyrrolidine alpha-hydroxylation (K(m) = 1198 +/- 308 uM). Cytochrome P450 2A3 may play a role in the preferential activation of N-nitrosopiperidine observed in rat esophagus. Liver microsomes metabolized N-nitrosopyrrolidine to 2-OH-THF (V(max)/K(M) = 3.23 pmol/min/mg/ uM) as efficiently as N-nitrosopiperidine to 2-OH-THP (V(max)/K(M) = 3.80-4.61 pmol/min/mg/ uM). We conclude that rat esophageal microsomes activate N-nitrosopiperidine but not N-nitrosopyrrolidine whereas rat liver microsomes activate N-nitrosopiperidine and N-nitrosopyrrolidine. These results are consistent with previous findings that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

N-Nitrosopiperidine

Color/Form

Yellow oil, Pale yellow

CAS RN

100-75-4
Record name N-NITROSOPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16086
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitrosopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N066XUL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSOPIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOPIPERIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/855
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosopiperidine
Reactant of Route 2
N-Nitrosopiperidine
Reactant of Route 3
Reactant of Route 3
N-Nitrosopiperidine
Reactant of Route 4
Reactant of Route 4
N-Nitrosopiperidine
Reactant of Route 5
N-Nitrosopiperidine
Reactant of Route 6
N-Nitrosopiperidine

Citations

For This Compound
3,420
Citations
HL Wong, SE Murphy, M Wang, SS Hecht - Carcinogenesis, 2003 - academic.oup.com
N- nitrosopiperidine (NPIP) is a potent esophageal carcinogen in rats whereas structurally similar N- nitrosopyrrolidine (NPYR) induces liver, but not esophageal tumors. NPIP is a …
Number of citations: 50 academic.oup.com
CAS No - Report on Carcinogens: Carcinogen Profiles, 2011 - books.google.com
CAS No. 100-75-4 in snuff products at up to 77.1 mg/kg, and in chewing tobacco at up to 90.6 mg/kg. The differences in N-nitrosonornicotine concentra-types used in a given product, …
Number of citations: 2 books.google.com
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1976 - academic.oup.com
Two unsaturated derivatives of N -nitrosopiperidine (NP), N -nitroso-1,2,3,6-tetrahydropyridine (NTP) and N -nitrosoguvacoline (NGC), were administered to Sprague-Dawley rats as …
Number of citations: 43 academic.oup.com
E De Mey, H De Maere, L Dewulf, H Paelinck… - … Food Research and …, 2014 - Springer
The N-nitrosopiperidine (NPIP) formation in blends of spices and nitrite curing salt was investigated in relation with the piperine and piperidine contents in spices. Firstly, two analytical …
Number of citations: 31 link.springer.com
R Young-Sciame, M Wang, FL Chung… - Chemical research in …, 1995 - ACS Publications
The goal of this study was to compare the reactions of-acetoxy-iV-nitrosopyrrolidine (aacetoxyNPYR) and-acetoxy-iV-nitrosopiperidine (-acetoxyNPIP) with deoxyguanosine (dG).-…
Number of citations: 46 pubs.acs.org
YL Chow, MP Lau, AJ Cessna… - Journal of the American …, 1971 - ACS Publications
, N evidence, to occur by eliminating HNO in the primary photoprocess, 1-3 and is termed as photoelimination. Photoaddition pathway c has been shown to give l-nitroso-2-…
Number of citations: 29 pubs.acs.org
BS Alam, IB Saporoschetz, SS Epstein - Nature, 1971 - nature.com
SINCE the first report of hepatic cancer in rats induced by nitrosodimethylamine 1 , many nitrosamines have been shown to be carcinogenic in a wide range of organs of a wide variety …
Number of citations: 77 www.nature.com
MP Rayman, BC Challis, PJ Cox, M Jarman - Biochemical Pharmacology, 1975 - Elsevier
… from the oxidation of the carcinogen, N-nitrosopiperidine, by the ascorbic acid … On incubation of N-nitrosopiperidine with rat-livrr … , we have examined the oxidation of N-nitrosopiperidine …
Number of citations: 30 www.sciencedirect.com
R Kupper, MD Reuber, BN Blackwell, W Lijinsky… - …, 1980 - academic.oup.com
… the carcinogenicity of derivatives of N-nitrosopiperidine, one of the compounds … N-nitrosopiperidine and gave rise exclusively to hepatocellular carcinomas, whereas N-nitrosopiperidine …
Number of citations: 11 academic.oup.com
J Soto - The Journal of Physical Chemistry A, 2023 - ACS Publications
… In summary, the site of protonation of N-nitrosopiperidine in acid medium depends on the solvent: protonation occurs at the oxygen atom of the NNO moiety in protic solvents, while in …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.